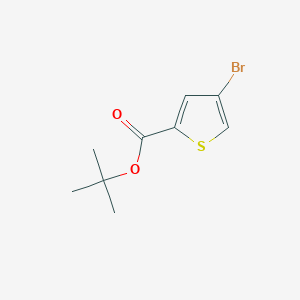

Tert-butyl 4-bromothiophene-2-carboxylate

Description

Contextual Significance of Halogenated Thiophene (B33073) Carboxylates in Synthetic Organic Chemistry

Thiophene and its derivatives are a critical class of heterocyclic compounds in the world of chemistry. eprajournals.com The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, meaning its structure appears in a wide range of biologically active compounds and approved drugs. nih.gov This is partly due to its structural similarity to benzene (B151609), allowing it to act as a bioisostere, a substitute for a benzene ring that can enhance biological activity or modify physicochemical properties. eprajournals.com Thiophene derivatives have been investigated for a vast array of therapeutic applications, including as antimicrobial, anti-inflammatory, analgesic, and antitumor agents. eprajournals.comnih.govnih.gov

The introduction of halogen atoms and carboxylate groups onto the thiophene ring significantly enhances its utility in synthetic organic chemistry. Halogenated thiophenes are particularly valuable as substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net These reactions are powerful methods for forming new carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules. researchgate.net The presence of a halogen, such as bromine, provides a reactive handle that allows chemists to selectively introduce a wide variety of other functional groups or molecular fragments onto the thiophene core. researchgate.netjcu.edu.au

The carboxylate group, often in the form of an ester, further adds to the synthetic value. It can act as a directing group, influencing the position of subsequent chemical reactions on the thiophene ring. Moreover, the ester itself can be chemically modified, for instance, by hydrolysis back to the carboxylic acid or by reduction to an alcohol, providing further pathways for molecular elaboration. rsc.org This combination of a stable heterocyclic core, a reactive halogen, and a modifiable ester group makes halogenated thiophene carboxylates indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials like organic semiconductors. nih.govmdpi.com

Overview of the Compound's Research Relevance as a Versatile Synthetic Intermediate

Tert-butyl 4-bromothiophene-2-carboxylate stands out as a particularly useful and versatile synthetic intermediate due to the specific arrangement of its functional groups. Its research relevance stems from its role as a precisely designed "building block" for constructing more complex molecular architectures. upenn.educhemrxiv.org

The key features that define its utility are:

The Bromine Atom at Position 4: This halogen serves as a key site for regioselective functionalization. It allows for the predictable introduction of new substituents at a specific location on the thiophene ring, primarily through metal-catalyzed cross-coupling reactions. researchgate.netjcu.edu.au

The Tert-butyl Ester at Position 2: The tert-butyl group is a bulky and stable protecting group for the carboxylic acid function. thieme.de Its size can provide steric hindrance, which may prevent or slow down unwanted reactions at adjacent sites. nih.gov Crucially, this ester is stable under many reaction conditions but can be selectively removed (deprotected) under acidic conditions to reveal the carboxylic acid, which can then be used for further transformations. thieme.deorganic-chemistry.org This two-step process of using a protecting group is a cornerstone of modern organic synthesis.

This strategic combination of a reactive site (the bromine) and a protected functional group (the tert-butyl ester) on a biologically relevant scaffold (the thiophene ring) allows for a modular and controlled approach to synthesis. Researchers can first build complexity at the 4-position via the bromine and then, in a subsequent step, modify the molecule at the 2-position after removing the tert-butyl group. This versatility makes this compound a valuable starting material for creating targeted molecules with specific functions in medicinal chemistry and materials science.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 62224-18-4 sigmaaldrich.com |

| Molecular Formula | C₉H₁₁BrO₂S sigmaaldrich.com |

| Molecular Weight | 279.15 g/mol |

| IUPAC Name | this compound |

Table 2: Synthetic Utility of this compound

| Feature | Synthetic Role | Common Reactions |

|---|---|---|

| Thiophene Ring | Core structural scaffold, bioisostere of benzene. eprajournals.com | Aromatic substitution |

| Bromine (at C4) | Reactive handle for C-C and C-heteroatom bond formation. researchgate.net | Suzuki, Stille, and Sonogashira cross-coupling reactions. jcu.edu.aumdpi.com |

| Tert-butyl Ester (at C2) | Protecting group for the carboxylic acid. thieme.de | Deprotection (hydrolysis) using acid to yield the free carboxylic acid. organic-chemistry.org |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Carboxylic acid |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-bromothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-9(2,3)12-8(11)7-4-6(10)5-13-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVLFCAWAIQQHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442526 | |

| Record name | tert-Butyl 4-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62224-18-4 | |

| Record name | 1,1-Dimethylethyl 4-bromo-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62224-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Advances in the Synthesis of Tert Butyl 4 Bromothiophene 2 Carboxylate and Its Precursors

Established Synthetic Routes to Bromothiophene-2-carboxylic Acid Derivatives

The primary precursors to tert-butyl 4-bromothiophene-2-carboxylate are bromothiophene-2-carboxylic acid derivatives. The synthesis of these precursors is pivotal and has been approached through several strategic routes.

Strategies for Regioselective Bromination of Thiophene-2-carboxylic Acid Scaffolds

The direct bromination of thiophene-2-carboxylic acid is a common approach to introduce a bromine atom onto the thiophene (B33073) ring. However, controlling the position of bromination (regioselectivity) is a significant challenge. Various strategies have been developed to selectively introduce bromine at the desired C4-position.

One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction conditions, such as solvent and temperature, can influence the regioselectivity of the bromination. For instance, the bromination of 3-substituted thiophenes can be directed to specific positions based on the electronic nature of the substituent.

A more advanced strategy for achieving high regioselectivity involves a directed ortho-metalation approach followed by bromination. This method utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting lithiated intermediate then reacts with an electrophilic bromine source, such as elemental bromine (Br2), to introduce the bromine atom at the desired position with high precision. This technique allows for the synthesis of specific isomers that are difficult to obtain through direct electrophilic bromination.

| Reagent/Method | Description | Key Features |

| N-Bromosuccinimide (NBS) | A common and convenient brominating agent for thiophenes. | Reaction conditions can be tuned to influence regioselectivity. |

| n-BuLi and Br2 | A directed metalation-bromination sequence. | Offers high regioselectivity by activating a specific C-H bond. |

Approaches Involving Halogen-Metal Exchange and Subsequent Carboxylation

An alternative route to bromothiophene-2-carboxylic acids involves starting with a dibrominated thiophene and introducing the carboxylic acid group through a halogen-metal exchange reaction followed by carboxylation. This method is particularly useful when the desired brominated thiophene starting material is readily available.

The process typically begins with a dibromothiophene, such as 2,4-dibromothiophene. This substrate is treated with an organolithium reagent, most commonly n-butyllithium, at low temperatures. The organolithium reagent selectively exchanges with one of the bromine atoms, forming a lithiated thiophene intermediate. The position of the lithium-halogen exchange can often be controlled by the reaction conditions and the relative reactivity of the bromine atoms.

The resulting thienyllithium species is a potent nucleophile and is subsequently quenched with an electrophile, in this case, carbon dioxide (CO2), often in the form of dry ice. This carboxylation step introduces the carboxylic acid group at the position of the former bromine atom, yielding the desired bromothiophene-2-carboxylic acid. This method provides a reliable pathway to specifically substituted thiophene carboxylic acids.

Direct and Optimized Synthesis of this compound

The direct synthesis of this compound typically involves the esterification of 4-bromothiophene-2-carboxylic acid with a tert-butyl source. While the specific, optimized industrial synthesis of this compound is often proprietary, established laboratory methods for tert-butyl esterification provide a clear pathway. A common and effective method for the esterification of carboxylic acids, particularly those that are sterically hindered or sensitive, is the Steglich esterification.

This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol, in this case, tert-butanol, to form the corresponding ester. DMAP acts as a nucleophilic catalyst, accelerating the reaction.

| Reagent | Role |

| 4-Bromothiophene-2-carboxylic acid | The carboxylic acid substrate. |

| tert-Butanol | The alcohol for esterification. |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent to activate the carboxylic acid. |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst to accelerate the reaction. |

Optimization of this reaction would involve adjusting the stoichiometry of the reagents, reaction temperature, and solvent to maximize the yield and minimize side products, such as the formation of N-acylurea from the rearrangement of the O-acylisourea intermediate. Given the commercial availability of this compound, it is evident that efficient and scalable synthetic procedures have been developed, likely based on the principles of these established esterification methods.

Continuous Flow Synthesis Techniques for Bromothiophene Carboxylates

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, scalability, and efficiency. The application of flow techniques to the synthesis of bromothiophene carboxylates and their precursors holds significant promise for improving manufacturing processes.

While a specific continuous flow synthesis for this compound is not extensively reported in the public domain, the principles of flow chemistry can be applied to several key steps in its synthesis. For instance, the direct arylation of thiophenes has been successfully demonstrated in a continuous flow setup. researchgate.netcore.ac.uk This methodology could be adapted for the synthesis of precursors to the target molecule.

Furthermore, multi-step continuous flow systems have been developed for the synthesis of complex molecules, including active pharmaceutical ingredients. core.ac.uk Such systems could be designed to perform the bromination and subsequent carboxylation or esterification of thiophene derivatives in a continuous manner. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors can lead to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. The use of packed-bed reactors with immobilized reagents or catalysts can further streamline the process by simplifying purification steps.

The principles demonstrated in the continuous flow synthesis of other carboxylic acid derivatives, such as the in situ hydrolysis of tert-butyl esters, also highlight the potential for developing integrated and efficient flow processes for the production of bromothiophene carboxylates. researchgate.net

Reactivity Profiles and Derivatization Strategies of Tert Butyl 4 Bromothiophene 2 Carboxylate

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Tert-butyl 4-bromothiophene-2-carboxylate serves as a versatile building block in organic synthesis, largely due to its amenability to various transition metal-catalyzed cross-coupling reactions. The bromine atom at the 4-position and the tert-butyl ester at the 2-position provide distinct electronic and steric environments that influence its reactivity, enabling the selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl structures. rsc.orgfishersci.co.uk This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. organic-chemistry.orgyoutube.com For this compound, the bromine atom at the 4-position readily participates in the catalytic cycle, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

The general reaction scheme involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the thiophene (B33073), followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Key Research Findings:

Diverse Substrate Scope: The reaction is compatible with a broad array of arylboronic acids, including those with both electron-donating and electron-withdrawing groups. This allows for the synthesis of a diverse library of 4-arylthiophene-2-carboxylates. mdpi.comnih.gov

Catalyst Systems: A variety of palladium catalysts and ligands can be employed. Commonly used systems include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand. The choice of ligand can be crucial for optimizing yield and reaction rate, especially with sterically hindered or electronically challenging substrates. organic-chemistry.org

Reaction Conditions: The coupling is typically carried out in the presence of a base, such as potassium carbonate, potassium phosphate, or sodium carbonate, and in a solvent system like a mixture of toluene (B28343) and water or dioxane and water. mdpi.comnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | High |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | >90 |

| 3-Chlorophenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 |

| 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

Note: This table is illustrative and specific yields can vary based on precise reaction conditions.

Heck and Stille Coupling in Thiophene Systems

Heck Coupling:

The Heck reaction is a palladium-catalyzed method for the coupling of unsaturated halides with alkenes to form substituted alkenes. nih.gov In the context of this compound, this reaction allows for the introduction of vinyl groups at the 4-position of the thiophene ring. The reaction typically proceeds via oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by insertion of the alkene, and subsequent β-hydride elimination to give the vinylated thiophene product. chemrxiv.org

Stille Coupling:

The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organotin compound (organostannane) with an organic halide. wikipedia.orgthermofisher.com This method is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. orgsyn.orguwindsor.ca For this compound, Stille coupling provides an alternative to the Suzuki reaction for introducing aryl, heteroaryl, or vinyl groups.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organotin reagent, and reductive elimination. wikipedia.org

Table 2: Comparison of Heck and Stille Coupling for Thiophene Functionalization

| Feature | Heck Coupling | Stille Coupling |

| Coupling Partner | Alkenes | Organostannanes |

| Bond Formed | C(sp²)-C(sp²) (alkenyl) | C(sp²)-C(sp²), C(sp²)-C(sp) |

| Typical Catalyst | Pd(OAc)₂, PdCl₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Advantages | Atom economy (no organometallic byproduct from the alkene) | High functional group tolerance, stable reagents |

| Disadvantages | Can have issues with regioselectivity of alkene insertion | Toxicity of organotin reagents and byproducts |

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgnih.gov This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. This compound can serve as the aryl halide component, allowing for the introduction of a variety of primary and secondary amines at the 4-position.

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. acsgcipr.orglibretexts.org

Key Research Findings:

Ligand Importance: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands, such as those developed by Buchwald and Hartwig, are often necessary to promote the reductive elimination step and prevent side reactions. nih.gov

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS). libretexts.org

Broad Amine Scope: The reaction is compatible with a wide range of amines, including anilines, alkylamines, and various heterocyclic amines.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Palladium Source | Ligand | Base | Solvent |

| Aniline | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene |

| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane |

| n-Butylamine | Pd₂(dba)₃ | RuPhos | LHMDS | THF |

Other Emerging Cross-Coupling Methodologies (e.g., Murahashi coupling)

Organometallic Reactions: Metalation-Alkylation Sequences

Beyond transition metal-catalyzed reactions, the bromine atom on this compound can be exploited through organometallic transformations. A key strategy is metal-halogen exchange, typically using an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) at low temperatures. whiterose.ac.uk This reaction generates a highly reactive thienyllithium intermediate.

This nucleophilic organolithium species can then be quenched with a variety of electrophiles in a metalation-alkylation sequence. This two-step process allows for the introduction of a wide range of functional groups at the 4-position. researchgate.net

Table 4: Electrophiles for Quenching Thienyllithium Intermediates

| Electrophile Class | Example Electrophile | Functional Group Introduced |

| Alkyl Halides | Iodomethane, Benzyl (B1604629) bromide | Alkyl, Benzyl |

| Aldehydes/Ketones | Acetaldehyde, Acetone | Hydroxyalkyl |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Disulfides | Dimethyl disulfide | Methylthio |

| Borates | Trimethyl borate | Boronic Ester (for subsequent Suzuki coupling) |

Nucleophilic Substitution Reactions on the Bromothiophene Core

Direct nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides like this compound is generally difficult. nih.gov The thiophene ring is electron-rich, and there are no strong electron-withdrawing groups positioned to sufficiently activate the C-Br bond towards nucleophilic attack. researchgate.net

However, under certain conditions, particularly with strong nucleophiles or under transition-metal catalysis, substitution can be achieved. For instance, copper-catalyzed conditions (Ullmann condensation) can facilitate the coupling of the bromothiophene with alcohols, thiols, or amines, although these methods are often less general than the palladium-catalyzed approaches. The reactivity can be enhanced if there are activating groups present on the thiophene ring. nih.gov

Ester Hydrolysis and Transesterification for Carboxylic Acid and Other Ester Derivatives

The tert-butyl ester functional group in this compound serves as a versatile protecting group for the carboxylic acid. Its selective removal via hydrolysis or its conversion to other esters through transesterification are crucial synthetic transformations that enable the derivatization of the thiophene core. These reactions are typically achieved under conditions that are mild enough to preserve the thiophene ring and the carbon-bromine bond.

Ester Hydrolysis to 4-bromothiophene-2-carboxylic acid

The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 4-bromothiophene-2-carboxylic acid, is a fundamental deprotection strategy. Due to the stability of the tert-butyl cation, this transformation is most commonly and efficiently carried out under acidic conditions. beilstein-journals.orgthieme.de The tert-butyl group's sensitivity to acid allows for its selective cleavage in the presence of other ester groups that are less prone to acid-catalyzed hydrolysis. thieme.de

A widely employed method for the deprotection of tert-butyl esters is the use of trifluoroacetic acid (TFA), often in a co-solvent such as dichloromethane (B109758) (DCM). rsc.orgstackexchange.com The reaction proceeds by protonation of the ester oxygen, followed by the elimination of isobutylene, which is a stable gas, and the formation of the carboxylic acid. This process is generally clean and high-yielding. stackexchange.com

A typical laboratory procedure involves dissolving the this compound in a mixture of dichloromethane and trifluoroacetic acid and stirring the solution at room temperature. rsc.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the volatile components (DCM, TFA, and isobutylene) can be readily removed under reduced pressure, and the resulting 4-bromothiophene-2-carboxylic acid can be purified by recrystallization or other standard methods. rsc.org

While specific research detailing the hydrolysis of this compound is not extensively documented in publicly available literature, the general principles of tert-butyl ester deprotection are well-established and directly applicable. The reaction conditions are generally mild and selective.

Table 1: General Conditions for Acid-Catalyzed Hydrolysis of Tert-butyl Esters

| Reagent/Catalyst | Solvent | Temperature | Reaction Time | General Yield |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 5 hours | High |

| Formic Acid | - | Room Temperature | Variable | Good to High |

| p-Toluenesulfonic Acid | Toluene | Reflux | Variable | Good |

| Hydrochloric Acid (HCl) | Dioxane / Water | Room Temperature | Variable | Good |

This table represents general conditions for the hydrolysis of tert-butyl esters and can be adapted for this compound.

Transesterification to Other Ester Derivatives

Transesterification is a process where the tert-butoxy (B1229062) group of the ester is exchanged with another alkoxy group from an alcohol. This reaction allows for the conversion of this compound into other esters, such as methyl, ethyl, or benzyl esters, without proceeding through the free carboxylic acid. This can be advantageous when the carboxylic acid is sensitive or difficult to handle.

Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In acid-catalyzed transesterification, a large excess of the new alcohol is typically used to drive the equilibrium towards the desired product. masterorganicchemistry.com Common acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid.

Base-catalyzed transesterification is also a common method, often employing alkoxides such as sodium methoxide (B1231860) or sodium ethoxide in the corresponding alcohol as the solvent. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution.

Furthermore, various other catalytic systems have been developed for transesterification, including those based on organometallic complexes and enzymes, which can offer higher selectivity and milder reaction conditions. organic-chemistry.org For instance, reactions of tert-butyl esters with certain chlorinating agents and a tin(II) chloride catalyst can generate acid chloride intermediates in situ, which then react with various alcohols to form the corresponding esters in high yields under mild conditions. organic-chemistry.org

Table 2: General Methods for Transesterification of Esters

| Catalyst | Alcohol | Conditions | Product Ester |

| Acid (e.g., H₂SO₄, HCl) | Methanol, Ethanol | Reflux, Excess Alcohol | Methyl, Ethyl Esters |

| Base (e.g., NaOMe, NaOEt) | Methanol, Ethanol | Room Temp. or Reflux | Methyl, Ethyl Esters |

| Lewis Acids (e.g., Sc(OTf)₃) | Various Alcohols | Boiling Alcohol | Various Esters |

| Diphosphates (e.g., K₂HPO₄) | Methanol | Mild Conditions | Methyl Esters |

This table outlines general transesterification methods that could be applied to this compound for the synthesis of other ester derivatives.

Advanced Applications of Tert Butyl 4 Bromothiophene 2 Carboxylate in Organic Synthesis and Materials Science

Construction of Complex Heterocyclic Systems and Molecular Scaffolds

The presence of a bromine atom at the 4-position and a carboxylate group at the 2-position makes tert-butyl 4-bromothiophene-2-carboxylate an excellent substrate for constructing elaborate heterocyclic systems. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for forming new carbon-carbon bonds. nih.govnih.govnih.gov These reactions enable the linkage of the thiophene (B33073) core to various aryl or heteroaryl partners, paving the way for the synthesis of biaryl compounds and other complex molecular scaffolds. nih.gov

One of the most significant applications in this area is the synthesis of thieno[3,2-b]thiophene (B52689) derivatives. nih.govencyclopedia.pubrsc.org These fused-ring systems are highly sought after due to their planarity and excellent electronic properties, making them key components in organic electronics. nih.govresearchgate.netmdpi.com The synthesis often involves an initial cross-coupling reaction at the bromine site, followed by subsequent reactions that lead to intramolecular cyclization, forming the second thiophene ring. For instance, derivatives of 3-bromothiophene (B43185) are used as starting materials in multi-step sequences to produce the thieno[3,2-b]thiophene core. nih.govencyclopedia.pub This strategic approach highlights the utility of brominated thiophenes as precursors to more complex, fused heterocyclic architectures that are central to modern materials science.

Table 1: Key Reactions for Heterocycle Synthesis

| Reaction Type | Catalyst/Reagents | Product Class | Reference |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Biaryl Thiophenes | nih.govnih.gov |

| Stille Coupling | PdCl₂(PPh₃)₂, Bu₃Sn-Ar | Aryl-substituted Thiophenes | nih.govnih.gov |

| Intramolecular Cyclization | Acid or Metal Catalyst | Thieno[3,2-b]thiophenes | encyclopedia.pubmdpi.com |

Precursor in the Synthesis of Functional Organic Materials

The inherent electronic characteristics of the thiophene ring make it a valuable component in functional organic materials. This compound serves as a monomer or key intermediate in the creation of materials with tailored optical and electronic properties.

Thiophene-based conjugated polymers are at the forefront of research in organic electronics. researchgate.netrunlongfragrance.com These materials are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netunibo.it The polymerization of monomers like this compound, typically through cross-coupling polycondensation reactions, yields polymers with extended π-conjugated backbones. rsc.org These backbones are essential for efficient charge transport.

The regioregularity of the resulting polythiophenes is crucial, as it directly influences the material's crystallinity and, consequently, its charge carrier mobility. rsc.org The introduction of functional groups, such as the tert-butyl ester, can enhance the solubility of the polymers, making them suitable for solution-based processing techniques like spin-coating or inkjet printing. rsc.org Furthermore, the electronic nature of substituents on the thiophene ring allows for the fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the performance of electronic devices. researchgate.netrsc.org

Table 2: Thiophene-Based Materials in Optoelectronics

| Application | Key Material Property | Role of Thiophene Monomer | Reference(s) |

| Organic Field-Effect Transistors (OFETs) | High Charge Carrier Mobility | Forms π-conjugated backbone for charge transport | researchgate.netresearchgate.netmdpi.com |

| Organic Photovoltaics (OPVs) | Tunable HOMO/LUMO Levels | Acts as electron donor in the active layer | runlongfragrance.commdpi.com |

| Organic Light-Emitting Diodes (OLEDs) | High Luminescence | Serves as an emissive layer or charge transport layer | encyclopedia.pubresearchgate.net |

In the field of photovoltaics, particularly dye-sensitized solar cells (DSSCs), organic dyes with a Donor-π-Acceptor (D-π-A) architecture are of paramount importance. mdpi.comnih.gove-asct.org In this structure, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. frontiersin.org The thiophene moiety is an excellent candidate for this π-bridge due to its ability to facilitate efficient intramolecular charge transfer (ICT) upon photoexcitation. mdpi.comfrontiersin.org

This compound can be elaborated into such D-π-A dyes. The thiophene ring forms the core of the π-spacer, while the bromine and carboxylate positions allow for the attachment of suitable donor and acceptor groups. mdpi.com The tert-butyl group can also play a practical role by increasing the dye's solubility and preventing the formation of dye aggregates on the surface of the semiconductor (e.g., TiO₂), which can otherwise hinder device performance and efficiency. e-asct.orgresearchgate.net

Building Block for Agrochemicals and Specialty Chemicals

Beyond materials science, this compound is a valuable building block for the synthesis of fine and specialty chemicals, including agrochemicals. frontierspecialtychemicals.comfrontierspecialtychemicals.com Research has identified halogenated 2-thiophenecarboxylic acid derivatives as crucial intermediates for a new class of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. nih.govresearchgate.net These insecticides exhibit targeted activity against pests like aphids, mites, and whiteflies, coupled with low mammalian toxicity. nih.govresearchgate.net The synthesis pathways for these complex triazoles rely on the specific functionalization provided by precursors such as halogenated thiophene carboxylates. nih.govbeilstein-journals.org

The versatility of this compound also extends to its use as an intermediate in the synthesis of various other specialty chemicals. nbinno.com Its defined reactive sites allow for its incorporation into a diverse range of molecular structures, contributing to the development of new pharmaceuticals and other high-value chemical products. nbinno.comresearchgate.net The ability to use this compound in robust, scalable synthetic routes makes it an important component in the chemical industry. nih.govarkema.com

Computational and Spectroscopic Investigations of Tert Butyl 4 Bromothiophene 2 Carboxylate and Its Derivatives

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of thiophene-based compounds. rdd.edu.iqresearchgate.net DFT calculations allow for the prediction of molecular structure, electronic behavior, and spectroscopic data, providing insights that complement experimental findings. mdpi.commdpi.com These computational methods are particularly useful for understanding the physicochemical properties of molecules like tert-butyl 4-bromothiophene-2-carboxylate and its derivatives. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). rsc.orgpku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.orgmdpi.com A smaller gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For instance, in a study of various thiophene (B33073) derivatives, the HOMO-LUMO gap was found to be a key indicator of the molecule's stability. mdpi.com DFT calculations, often using the B3LYP functional, have been successfully employed to determine the FMO energies and energy gaps for a range of thiophene compounds. researchgate.netnih.gov In one computational study on a bromothiophen-yl chalcone (B49325) derivative, the HOMO-LUMO energy gap was calculated to be 4.1778 eV. researchgate.net For methyl-3-aminothiophene-2-carboxylate, the calculated gap was approximately 4.537 eV, suggesting high chemical reactivity. mdpi.com These values are crucial for predicting how molecules like this compound will behave in chemical reactions.

The distribution of these orbitals is also significant. Typically, for thiophene carboxylate derivatives, both the HOMO and LUMO are delocalized over the thiophene ring, forming a π-conjugated system. mdpi.com The specific atoms contributing to these orbitals can be analyzed to predict sites of electrophilic or nucleophilic attack.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| (E)-1-(5-bromothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one | - | - | 4.1778 | researchgate.net |

| Methyl-3-aminothiophene-2-carboxylate | - | - | 4.537 | mdpi.com |

| 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone | - | - | 3.6725 | nih.gov |

DFT calculations are widely used to predict and interpret spectroscopic data, providing a powerful link between molecular structure and experimental spectra. researchgate.net Theoretical vibrational analysis through DFT can simulate FT-IR and Raman spectra, allowing for the assignment of specific vibrational modes. mdpi.comrsc.org For example, calculated FT-IR spectra for thiophene carboxylic acid derivatives have been shown to correspond well with experimental ATR FT-IR spectra. mdpi.com Key vibrational frequencies, such as the stretching vibrations of C=C bonds in the thiophene ring (typically observed around 1550–1650 cm⁻¹) and C=O groups, can be accurately predicted. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of newly synthesized compounds. researchgate.netresearchgate.net These theoretical predictions are a valuable tool for confirming molecular structures proposed on the basis of experimental data. researchgate.net

Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. researchgate.net These calculations can identify the nature of electronic transitions, such as n→π* and π→π*, which are characteristic of conjugated systems like thiophene derivatives. researchgate.netresearchgate.net For instance, TD-DFT calculations on thiophene-boron copolymers successfully predicted their UV-Vis absorption maxima, matching well with experimental results. researchgate.net

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from the energies of its frontier orbitals. mdpi.com These global reactivity descriptors include chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). rdd.edu.iq

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. mdpi.commdpi.com

Chemical Softness (S) is the reciprocal of hardness and reflects the flexibility of the electron cloud, with "soft" molecules being more reactive. mdpi.com

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. Molecules with high electrophilicity are strong electrophiles. rdd.edu.iq

These parameters are calculated using the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), which are related to the ionization potential (I) and electron affinity (A), respectively. The formulas are as follows:

Hardness (η) ≈ (E_LUMO - E_HOMO) / 2

Chemical Potential (μ) ≈ (E_HOMO + E_LUMO) / 2

Electrophilicity Index (ω) = μ² / (2η)

By calculating these descriptors for this compound, one can predict its stability and reactivity in various chemical environments. mdpi.com For example, a comparative study of different thiophene derivatives showed how substitutions on the ring altered these descriptors, thereby tuning the molecule's reactivity. mdpi.com

| Descriptor | Definition | Significance in Reactivity |

|---|---|---|

| Chemical Hardness (η) | Resistance to change in electron distribution | High hardness indicates low reactivity |

| Chemical Softness (S) | Reciprocal of hardness | High softness indicates high reactivity |

| Electronegativity (χ) | The power to attract electrons | Related to chemical potential |

| Electrophilicity Index (ω) | Propensity to accept electrons | High index indicates a strong electrophile |

Molecular Modeling for Mechanistic Elucidation of Reactions

Molecular modeling and DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving thiophene derivatives. These compounds, particularly brominated thiophenes, are valuable precursors in cross-coupling reactions like the Suzuki reaction to form new carbon-carbon bonds. mdpi.comnih.gov

Computational studies can map the entire reaction pathway, identifying transition states and intermediates. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be determined. This approach provides a detailed, atomistic understanding of how reactants are converted into products, which is often difficult to obtain through experimental means alone. For example, DFT has been used to study the structural and electronic properties of products from Suzuki cross-coupling reactions of 5-bromothiophene-2-carboxylic acid derivatives, offering insights into their formation and stability. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal structure. researchgate.netnih.govnih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds or halogen bonds. nih.govnih.gov

For bromothiophene derivatives, Hirshfeld analysis reveals the significant role of various interactions in stabilizing the crystal packing. nih.gov These interactions can include:

Halogen Bonds (Br···Br or Br···O): Type I centrosymmetric Br···Br interactions have been observed in some bromothiophene structures. nih.gov In other cases, C—Br···O contacts are prominent, forming infinite chains that consolidate the packing. nih.gov

Hydrogen Bonds (e.g., C—H···N, N—H···O): These are common interactions that direct molecular assembly. mdpi.comnih.gov

This analysis is crucial for understanding the supramolecular architecture and for crystal engineering, where the goal is to design materials with specific solid-state properties.

| Interaction Type | Contribution (%) in 2-(5-bromothiophen-2-yl)acetonitrile (B1269735) nih.gov | Contribution (%) in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide researchgate.net |

|---|---|---|

| H···H | - | 21% |

| C···H / H···C | - | 20% |

| S···H / H···S | - | 19% |

| N···H / H···N | Largest Percentage | 14% |

| O···H / H···O | - | 12% |

| Br···Br | 1.9% | - |

Future Research Trajectories and Innovations

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green chemistry principles is a significant driver in modern synthetic organic chemistry. Future research concerning tert-butyl 4-bromothiophene-2-carboxylate is increasingly focused on developing more sustainable and efficient synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions and generate stoichiometric amounts of byproducts. Innovations in this area are geared towards atom economy and the use of catalytic systems. For instance, principles from green syntheses of related esters, such as tert-butyl bromoacetate, which employs solid super-strong acid catalysts and mild conditions, could be adapted. google.com Such approaches, if applied to this compound, would offer advantages like catalyst recyclability, reduced environmental impact, and enhanced operational safety, making the synthesis more amenable to industrial-scale production. google.com

Integration with Automated Synthesis and High-Throughput Screening Platforms

The rapid discovery of new molecules with desired properties is greatly accelerated by the integration of automated synthesis and high-throughput screening (HTS). This compound is an ideal candidate for incorporation into these platforms due to its utility as a versatile synthetic intermediate.

Automated synthesis platforms enable the rapid generation of large libraries of derivatives from a common starting material. synplechem.comresearchgate.net By utilizing this compound as a scaffold, researchers can systematically modify its structure through reactions such as cross-coupling, amidation, and esterification in an automated fashion. This approach dramatically reduces the time required to produce a diverse set of compounds for biological or material science screening.

Once these compound libraries are synthesized, HTS techniques can be employed to rapidly evaluate their properties. For example, a high-throughput screening of a library of 125,000 compounds, which included bithiophene carboxylate derivatives, successfully identified new templates for antibacterial agents. nih.gov This demonstrates the power of HTS in uncovering novel applications for thiophene-based molecules. The ability to screen for various activities, from biological efficacy to electronic properties, allows for the swift identification of lead compounds for further development.

Design and Synthesis of Novel Thiophene-Based Functional Materials

The unique electronic and structural properties of the thiophene (B33073) ring make it a privileged scaffold in the design of advanced functional materials. This compound serves as a key precursor for the synthesis of these novel materials, particularly in the realm of organic electronics and medicinal chemistry.

In materials science, thiophene derivatives are integral to the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.gov The bromine atom on the this compound molecule provides a reactive handle for Suzuki and other cross-coupling reactions, allowing for the construction of complex conjugated systems. Future research will likely focus on using this building block to create small molecules and polymers with tailored optoelectronic properties. The design of novel thieno[3,4-b]thiophene-based small molecules, for instance, has led to materials with tunable emissions and high fluorescence quantum yields. nih.gov

In medicinal chemistry, the thiophene nucleus is present in numerous pharmacologically active compounds. mdpi.com Derivatives of 5-bromothiophene-2-carboxylic acid, a closely related compound, have been used to synthesize novel compounds with potential antiproliferative activity. mdpi.com Similarly, derivatives of 2-ethylhexyl 5-bromothiophene-2-carboxylate have been investigated for their antibacterial properties. mdpi.com These studies highlight the potential of using this compound to generate new therapeutic agents.

Advanced Computational Design for Rational Molecular Engineering

Computational chemistry and molecular modeling have become indispensable tools for the rational design of molecules with specific functions, thereby reducing the trial-and-error nature of traditional chemical synthesis. Advanced computational methods, such as Density Functional Theory (DFT), are being applied to predict the structural, electronic, and thermodynamic properties of thiophene derivatives before they are synthesized in the lab. mdpi.com

Future research will increasingly rely on these in silico techniques to guide the molecular engineering of novel compounds derived from this compound. By modeling how structural modifications to the thiophene ring affect its properties, scientists can prioritize the synthesis of candidates with the highest probability of success. For example, DFT calculations can be used to predict the HOMO-LUMO energy gap, which is crucial for designing organic semiconductors. mdpi.com These computational studies can also elucidate reaction mechanisms, helping to optimize synthetic routes. mdpi.com

The synergy between computational design and experimental validation will accelerate the discovery of new materials and therapeutic agents. This approach allows for a more targeted and efficient exploration of the vast chemical space accessible from this compound, ultimately leading to the development of next-generation technologies.

Q & A

Q. Advanced Research Focus

- Target Identification : Screen against enzyme libraries (e.g., kinases, proteases) using fluorescence polarization or SPR .

- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl, CF₃) and correlate structural changes with IC₅₀ values .

- Metabolic Stability : Assess in vitro liver microsome assays to evaluate esterase resistance .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Basic Research Focus

- Exothermic Reactions : Control bromination temperature via slow reagent addition and cooling .

- Purification : Replace column chromatography with recrystallization (e.g., EtOH/H₂O) for large batches .

- Yield Loss : Optimize tert-butylation using flow chemistry to enhance mixing and reduce side products .

How do solvent polarity and temperature affect the reactivity of this compound in nucleophilic substitutions?

Q. Advanced Research Focus

- Polar Solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions, accelerating substitution .

- Low-Temperature Effects : Reduce competing elimination pathways (e.g., in amination reactions) .

- Case Study : In DMF at 50°C, reaction with morpholine achieves >90% substitution vs. 60% in THF .

What computational methods are recommended for predicting the electronic properties of this compound?

Q. Advanced Research Focus

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map HOMO/LUMO orbitals and predict reactivity sites .

- MD Simulations : Model solvation effects on conformation (e.g., tert-butyl group rotation in aqueous vs. nonpolar solvents) .

How can researchers address inconsistencies in reported melting points or spectral data for this compound?

Q. Basic Research Focus

- Purity Verification : Perform DSC for melting point analysis and compare with literature .

- Spectral Reproducibility : Standardize sample preparation (e.g., drying under vacuum for 24h) to eliminate solvent/water artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.